molecular formula C21H14BrNO5 B5033042 5-bromo-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]furan-2-carboxamide

5-bromo-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]furan-2-carboxamide

Cat. No.: B5033042
M. Wt: 440.2 g/mol
InChI Key: WXDXUFILIXCXOB-UHFFFAOYSA-N
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Description

5-bromo-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a bromine atom, and a chromenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable precursor, followed by coupling reactions to introduce the furan and chromenyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups such as amines or ethers.

Scientific Research Applications

5-bromo-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions or as a fluorescent probe.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes or receptors, modulating their activity. The bromine atom and furan ring may also play roles in binding to target molecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]furan-2-carboxamide: shares structural similarities with other chromenyl and furan derivatives.

    Chromen-2-one derivatives: These compounds also contain the chromenyl group and exhibit similar biological activities.

    Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide group, making them structurally related.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-N-[3-methoxy-4-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNO5/c1-26-18-11-13(23-20(24)17-8-9-19(22)27-17)6-7-14(18)15-10-12-4-2-3-5-16(12)28-21(15)25/h2-11H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDXUFILIXCXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)Br)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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